Catharanthine hcl

Vue d'ensemble

Description

This compound is one of the two precursors that form the anticancer drug vinblastine, the other being vindoline . Catharanthine hydrochloride has garnered significant attention due to its potential therapeutic applications, particularly in oncology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Catharanthine hydrochloride is synthesized from strictosidine, a common precursor in the biosynthesis of indole alkaloids . The exact mechanism of its formation from strictosidine remains unclear. the synthesis involves multiple enzymatic steps, including hydroxylation and methylation reactions .

Industrial Production Methods: Industrial production of catharanthine hydrochloride typically involves the extraction of alkaloids from the dried leaves of Catharanthus roseus using an aqueous acidic solution of hydrochloric acid . The alkaloid-embonate complexes are then precipitated by treating the extract with an alkaline solution of embonic acid .

Analyse Des Réactions Chimiques

Coupling Reactions with Vindoline

Catharanthine HCl undergoes oxidative coupling with vindoline to form anhydrovinblastine —a precursor to vinblastine. This reaction is central to synthetic routes for vinca alkaloids.

Reaction Conditions & Yields

Mechanism :

-

Single-electron oxidation of catharanthine generates a radical cation intermediate.

-

Electrophilic attack on vindoline’s indole ring occurs at C16', followed by rearomatization and stereospecific bond formation .

Scope :

-

BAHA⁺ enables coupling with electron-rich aromatics (e.g., N,N-dimethylaniline, indole), yielding single diastereomers .

-

Reactions are pH-dependent; acidic conditions (0.05 N HCl) suppress competitive amine oxidation .

Acid-Catalyzed Rearrangements

Concentrated HCl induces this compound to undergo transannular cyclization and decarboxylation.

Key Products

| Product | Structural Change | Conditions | Source |

|---|---|---|---|

| Descarbomethoxycatharanthine (VI) | Loss of CO₂CH₃ group | Concentrated HCl | |

| Iboga-type alkaloids | Skeletal rearrangement via ring-opening | Prolonged acid exposure |

Mechanism :

Applications De Recherche Scientifique

Anti-Addictive Properties

Recent studies have highlighted the potential of catharanthine in treating substance use disorders. It has been shown to reduce self-administration of drugs such as cocaine and morphine in animal models. The proposed mechanism involves selective inhibition of α3β4-containing nicotinic acetylcholine receptors, which are implicated in addiction pathways .

Sedative Effects

Catharanthine has been identified as a potent modulator of the GABA_A receptor, enhancing its activity and inducing sedation. Research indicates that catharanthine binds to specific sites on the GABA_A receptor, potentiating responses to GABA, which may provide insights into developing new sedative medications without the dependence issues associated with traditional benzodiazepines .

Anticancer Applications

Catharanthine serves as a precursor for the semi-synthesis of vinblastine and vincristine, two vital anticancer agents used to treat various malignancies, including lymphoma and leukemia. The semi-synthetic pathways utilizing catharanthine are significant due to the complex structures of these compounds that make complete chemical synthesis challenging .

GABA_A Receptor Modulation

Electrophysiological studies have demonstrated that catharanthine enhances GABA_A receptor responses by binding at the β(+)/α(−) intersubunit interface. This interaction involves multiple hydrogen bonds with key residues, suggesting a unique binding profile that could lead to the development of new therapeutic agents targeting GABA_A receptors .

Dopaminergic System Interaction

Recent findings indicate that catharanthine modulates mesolimbic dopamine transmission, which is critical for understanding its effects on addiction and mood disorders. This modulation could provide a dual therapeutic approach for conditions like depression and anxiety alongside addiction treatment .

Case Studies and Research Findings

Mécanisme D'action

Catharanthine hydrochloride exerts its effects by disrupting the cell cycle and interfering with mitotic spindle formation . It inhibits phosphodiesterase activity, leading to elevated intracellular cyclic adenosine monophosphate levels . This activation of cyclic adenosine monophosphate-dependent pathways results in the induction of apoptosis and autophagy in cancer cells . Additionally, catharanthine hydrochloride inhibits voltage-operated calcium channels, leading to vasodilation and decreased cardiac contractility .

Comparaison Avec Des Composés Similaires

Catharanthine hydrochloride is unique among vinca alkaloids due to its specific molecular structure and mechanism of action. Similar compounds include:

Vindoline: Another precursor of vinblastine, with similar anticancer properties.

Vinblastine: A clinically used anticancer drug formed from the combination of catharanthine and vindoline.

Vincristine: Another vinca alkaloid used in cancer therapy, derived from the same plant.

Catharanthine hydrochloride stands out due to its ability to induce both apoptosis and autophagy, making it a valuable compound in cancer research and therapy .

Activité Biologique

Catharanthine hydrochloride (Catharanthine HCl) is a significant alkaloid derived from the plant Catharanthus roseus, known for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Overview of this compound

Catharanthine is one of the key precursors in the biosynthesis of potent anticancer drugs such as vinblastine and vincristine. These compounds have been extensively studied for their efficacy against various types of cancer, including leukemia and lymphomas. The unique structure of catharanthine allows it to participate in complex biochemical pathways that lead to the production of these therapeutic agents.

Anticancer Properties

The primary biological activity associated with this compound is its anticancer effect. Research has shown that catharanthine, when coupled with vindoline, forms vinblastine, which exhibits significant cytotoxicity against cancer cell lines. The mechanisms through which catharanthine exerts its effects include:

- Inhibition of Mitosis : Catharanthine has been shown to arrest mitosis in metaphase, a critical phase in cell division. This property is particularly useful in treating conditions like acute lymphoblastic leukemia .

- Cell Shape Alteration : Studies indicate that catharanthine influences the morphology of cancer cells, affecting their ability to proliferate .

Table 1: Anticancer Activity of this compound

Hypoglycemic Activity

Recent studies have also highlighted the hypoglycemic effects of catharanthine. It has been associated with increased glucose absorption in pancreatic cells, suggesting potential applications in diabetes management. The compound showed varying degrees of activity compared to other alkaloids derived from C. roseus .

Table 2: Hypoglycemic Activity

| Alkaloid | Effect on Glucose Absorption |

|---|---|

| This compound | Moderate |

| Vindolicine | High |

| Vindolidine | Moderate |

The biological activity of catharanthine can be attributed to its interaction with various cellular pathways:

- Transport Mechanisms : Research indicates that an ABC transporter (CrTPT2) enhances the accumulation of catharanthine on the leaf surface, facilitating its biosynthesis and subsequent coupling with vindoline .

- Gene Clusters : The biosynthetic pathway for monoterpene indole alkaloids involves several gene clusters identified through multi-omics approaches. These clusters are essential for the production and regulation of catharanthine within C. roseus .

Case Studies

- Antitumor Efficacy : A study demonstrated that treatment with vinblastine (derived from catharanthine) resulted in significant tumor reduction in murine models of leukemia. The study reported a reduction in tumor volume by approximately 70% after a series of treatments .

- Diabetes Management Potential : In vitro studies showed that catharanthine improved glucose uptake in myoblast cells, suggesting its potential as a therapeutic agent for managing diabetes .

Propriétés

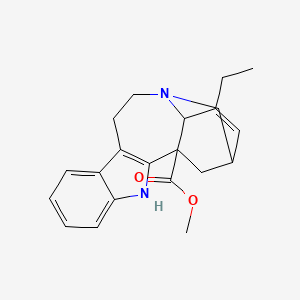

IUPAC Name |

methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKFQVZJOWHHDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.